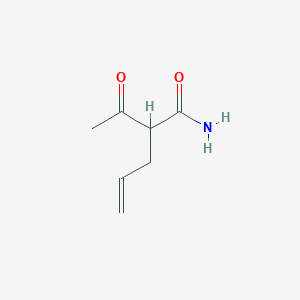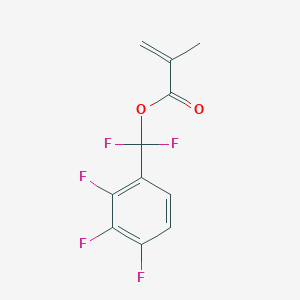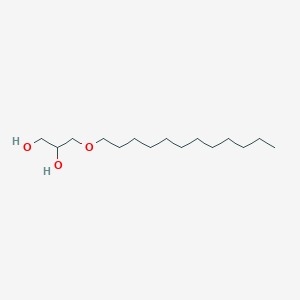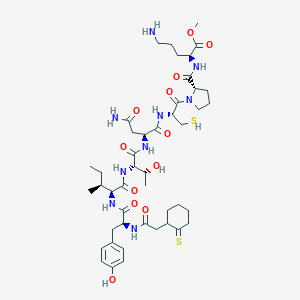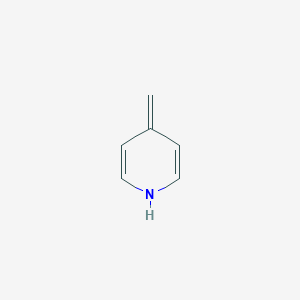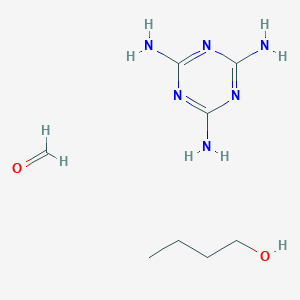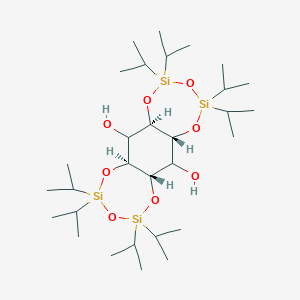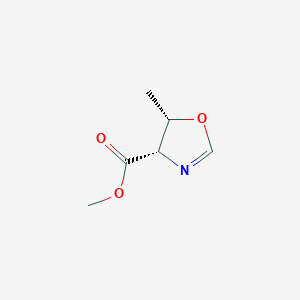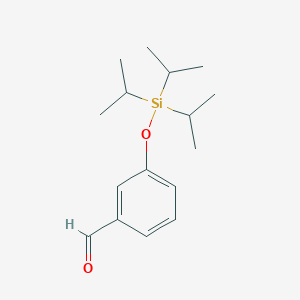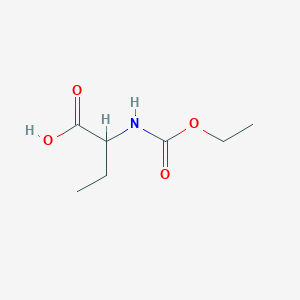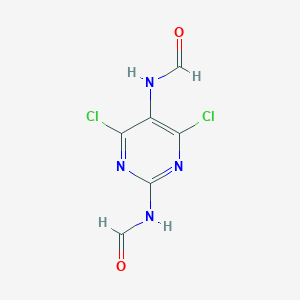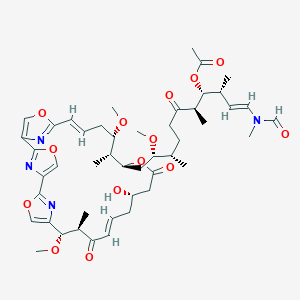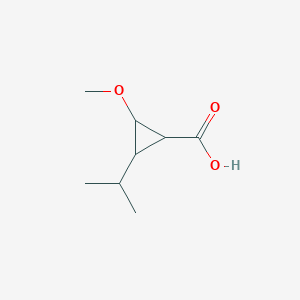
3-(t-Butyldimethylsilyloxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(t-Butyldimethylsilyloxy)benzaldehyde often involves reactions that introduce the t-butyldimethylsilyloxy group into the molecule. For example, the synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate describes a method that could be applied to or parallel the synthesis of our compound of interest. These reactions have been explored for their efficiency and stereoselectivity, showcasing the importance of the t-butyldimethylsilyloxy group in organic synthesis (Angle & Belanger, 2004).
Molecular Structure Analysis
The molecular structure of 3-(t-Butyldimethylsilyloxy)benzaldehyde and related compounds can be studied through various spectroscopic methods and sometimes through X-ray crystallography. These analyses reveal the spatial arrangement of atoms, the presence of functional groups, and the electronic structure, which are crucial for understanding the reactivity and properties of the compound. Studies on related compounds, such as those involving the selective deprotection of benzaldehyde diethyl acetals, provide insights into the structural aspects of similar molecules (Ishida et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 3-(t-Butyldimethylsilyloxy)benzaldehyde are varied and can be tailored to achieve specific products. For instance, palladium-catalyzed coupling reactions have been used to create (3,4-dihydroxyalkenyl)benzaldehydes, a reaction that highlights the compound's versatility in forming carbon-carbon bonds and its utility in synthesizing complex molecules (Nokami et al., 1998).
Scientific Research Applications
Synthesis of Benzaldehyde Derivatives : Benzaldehyde is an essential intermediate in various industries, including cosmetics, food, and pharmaceuticals. 3-(t-Butyldimethylsilyloxy)benzaldehyde can be employed in the synthesis of benzaldehyde derivatives, enhancing the oxidative properties of catalysts like mesoporous Ti-SBA-15 for benzyl alcohol oxidation to benzaldehyde (Sharma, Soni, & Dalai, 2012).
Catalysis in Organic Reactions : The compound is used in palladium-catalyzed Heck-type coupling reactions of bromobenzaldehydes with 3,4-di(tert-butyldimethylsilyloxy)-1-alkene to synthesize (3,4-dihydroxyalkenyl)benzaldehydes, crucial for the synthesis of lipoxin analogues (Nokami et al., 1998).
Enhancement of Catalytic Properties : The compound has been used to modify catalysts like NiFe2O4 nanoparticles, which act as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. The modification enhances the catalyst's efficiency and reusability (Iraqui, Kashyap, & Rashid, 2020).
Bioproduction of Benzaldehyde : 3-(t-Butyldimethylsilyloxy)benzaldehyde can be involved in the bioproduction processes of benzaldehyde, a valuable compound in the flavor industry. This involves the use of Pichia pastoris, a methylotrophic yeast, in a two-phase partitioning bioreactor to enhance the production of benzaldehyde from benzyl alcohol (Craig & Daugulis, 2013).
Facile Synthesis of Other Compounds : The compound is used in the facile synthesis of α-bromo-α-silyl ketones and α-bromoacylsilanes from tert-butyldimethylsilyldibromomethane and carbonyl compounds, illustrating its role in creating various organic compounds (Shinokubo, Oshima, & Utimoto, 1996).
Safety And Hazards
3-(t-Butyldimethylsilyloxy)benzaldehyde is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEJMRFPMLLTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458768 | |
| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(t-Butyldimethylsilyloxy)benzaldehyde | |
CAS RN |
96013-95-5 | |
| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

